molecular formula C18H13N5O2S3 B2920544 N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide CAS No. 1211294-24-4

N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2920544
CAS No.: 1211294-24-4
M. Wt: 427.52
InChI Key: MCZCONBMPJURCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

The compound contains a thiazole ring, which has sulfur and nitrogen atoms at positions 1 and 3, respectively . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom. The orientation of these rings and their substituents can affect the compound’s interactions with biological targets .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole and pyridine rings could affect its solubility, boiling point, and basicity .

Scientific Research Applications

Heterocyclic Synthesis and Derivatives

  • Research has shown the use of related compounds in the synthesis of various heterocyclic derivatives. For instance, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, and pyrimidine has been studied (Mohareb et al., 2004).

Antibiotic and Antimicrobial Activities

  • Some derivatives of thiophene-carboxamide have been evaluated for their biological activities, including their potential as antibiotics and their effectiveness against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Mycobacterium Tuberculosis Inhibition

  • In the realm of medicinal chemistry, certain thiazole-aminopiperidine hybrid analogues, which are structurally related, have been shown to inhibit Mycobacterium tuberculosis, showcasing their potential in antituberculosis activity (Jeankumar et al., 2013).

Synthesis of Fused Heterocycles

  • The synthesis of new fused heterocyclic compounds, such as thiazolo[5,4-d]pyrimidines, which have shown properties like molluscicidal activities, indicates the potential use of related compounds in creating bioactive materials (El-bayouki & Basyouni, 1988).

Future Directions

Thiazoles are a promising class of compounds due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives with different substituents to explore their potential as therapeutic agents.

Properties

IUPAC Name

N-[4-[2-oxo-2-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]ethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2S3/c24-15(22-18-21-14(10-28-18)11-2-1-4-19-7-11)6-13-9-27-17(20-13)23-16(25)12-3-5-26-8-12/h1-5,7-10H,6H2,(H,20,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZCONBMPJURCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.